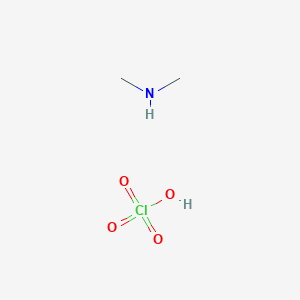

N-Methylmethanamine;perchloric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Dimethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylmethanamine;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClHO4/c1-3-2;2-1(3,4)5/h3H,1-2H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWXSAMAYKEIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480107 | |

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14488-49-4 | |

| Record name | Perchloric acid--N-methylmethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Methylmethanamine perchloric acid chemical properties"

An In-depth Examination of the Chemical and Physical Properties of Dimethylammonium Perchlorate for Researchers, Scientists, and Drug Development Professionals.

Introduction: N-Methylmethanamine perchloric acid, systematically known as dimethylammonium perchlorate, is an organic salt formed from the reaction of dimethylamine (N-methylmethanamine) and perchloric acid. As a member of the amine perchlorate family, it shares characteristics with related compounds utilized in various industrial applications, notably as energetic materials. While its direct role in drug development is not extensively documented, the study of its chemical properties provides valuable insights for researchers in organic synthesis, materials science, and analytical chemistry. This guide offers a comprehensive overview of its known chemical properties, synthesis, and safety considerations, drawing on available data and analogies with structurally similar compounds.

Chemical and Physical Properties

Quantitative data for dimethylammonium perchlorate is not widely available in dedicated compilations. The following table summarizes known properties and provides estimates based on related compounds such as dimethylamine hydrochloride and other amine perchlorates.

| Property | Value | Citation |

| Chemical Name | N-Methylmethanamine perchloric acid; Dimethylammonium perchlorate | |

| CAS Number | 14488-49-4 | [1] |

| Molecular Formula | C₂H₈ClNO₄ | [1] |

| Molecular Weight | 145.54 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | Not definitively reported for the pure compound. The hydrochloride salt melts at 171 °C. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Somewhat hygroscopic. | [2][3][4] |

| Density | Not reported. For comparison, the density of ammonium perchlorate is 1.95 g/cm³. | [5] |

Synthesis

The primary method for synthesizing dimethylammonium perchlorate is through the acid-base neutralization reaction of dimethylamine with perchloric acid.

Experimental Protocol: Synthesis of Dimethylammonium Perchlorate

Caution: Perchlorate salts are energetic materials and can be explosive, especially when heated or in the presence of organic materials. All work should be conducted in a fume hood with appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Perchloric acid (e.g., 70% aqueous solution)

-

Methanol or Ethanol (for recrystallization)

-

Deionized water

-

Glass beakers and stirring rod

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a glass beaker, an aqueous solution of perchloric acid is cooled in an ice bath.

-

To the cooled and stirred perchloric acid solution, a slight excess of an aqueous dimethylamine solution is added dropwise. The excess of dimethylamine ensures that no unreacted perchloric acid remains, which would be hazardous upon drying.[2] The reaction is exothermic and the temperature should be monitored and kept low.

-

After the addition is complete, the solution is stirred for a short period in the ice bath. The resulting solution will contain dimethylammonium perchlorate and water.

-

The water is then removed by gentle heating in a well-ventilated area, away from any flammable materials. The solution should be heated until a solid product is obtained.[2]

-

The crude dimethylammonium perchlorate can be purified by recrystallization from a suitable solvent such as methanol or ethanol.[6]

-

The recrystallized product is collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Chemical Reactivity and Thermal Decomposition

Dimethylammonium perchlorate is an oxidizing agent due to the perchlorate anion. It is expected to react vigorously with reducing agents and combustible materials.

The thermal decomposition of amine perchlorates generally proceeds through an initial proton transfer from the ammonium cation to the perchlorate anion, forming the free amine and perchloric acid.[7] These products then undergo further exothermic decomposition. For dimethylammonium perchlorate, the initial step would be:

(CH₃)₂NH₂⁺ClO₄⁻ → (CH₃)₂NH + HClO₄

The subsequent decomposition of dimethylamine and perchloric acid at elevated temperatures produces a variety of gaseous products, including water, carbon dioxide, nitrogen oxides, and hydrogen chloride.[7] The decomposition of amine perchlorates can be rapid and potentially explosive, especially under confinement.[2]

Thermal analysis of related compounds like ammonium perchlorate shows a multi-stage decomposition process.[8][9] A similar behavior is expected for dimethylammonium perchlorate, with an initial endothermic phase transition followed by exothermic decomposition at higher temperatures.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching and bending vibrations of the dimethylammonium cation. The perchlorate anion (ClO₄⁻), which has tetrahedral symmetry, exhibits a strong, broad absorption band around 1100 cm⁻¹ due to the asymmetric Cl-O stretching vibration.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show a signal for the methyl protons and a signal for the protons attached to the nitrogen. The chemical shift and multiplicity of the N-H protons can be influenced by the solvent and temperature.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to show a single resonance for the two equivalent methyl carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry of the salt would likely show the fragmentation pattern of the dimethylamine cation. The perchlorate anion itself is generally not observed directly in positive ion mode ESI-MS.

Safety and Handling

Dimethylammonium perchlorate should be handled with care due to its oxidizing and potentially explosive properties.

-

General Hazards: Perchlorates are strong oxidizing agents and can form explosive mixtures with organic materials, finely divided metals, and other reducing agents.[12] They can be sensitive to heat, shock, and friction.[2]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate gloves should be worn when handling this compound.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of ignition. It should be stored in a tightly sealed container due to its hygroscopic nature.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Applications

While specific applications for dimethylammonium perchlorate are not well-documented, related amine perchlorates are used as energetic components in solid rocket propellants and pyrotechnics.[3][14][15] The presence of the organic cation can modify the combustion properties compared to inorganic perchlorates like ammonium perchlorate.

Conclusion

N-Methylmethanamine perchloric acid (dimethylammonium perchlorate) is an organic salt with properties characteristic of amine perchlorates. While detailed experimental data for this specific compound is sparse in the literature, its synthesis, reactivity, and safety precautions can be largely inferred from its constituent ions and from closely related compounds. Further research is needed to fully characterize its physicochemical properties and explore its potential applications. Researchers working with this or similar compounds should exercise extreme caution due to its potential as an energetic material.

References

- 1. Dimethylamine perchlorate | C2H8ClNO4 | CID 14786861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - dimethylammonium perchlorate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. chlorates.exrockets.com [chlorates.exrockets.com]

- 5. webbook.nist.gov [webbook.nist.gov]

- 6. Dimethylammonium perchlorate 18-crown-6 monohydrate clathrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. Perchlorate - Wikipedia [en.wikipedia.org]

- 15. The Diverse Applications of Perchlorates in Industrial Processes - 湖南飞行源新材料有限公司 [flypower.net]

"synthesis and characterization of amine perchlorate salts"

An In-depth Technical Guide to the Synthesis and Characterization of Amine Perchlorate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for amine perchlorate salts. These compounds, while useful in various chemical applications, are energetic materials that require careful handling. This document outlines detailed experimental protocols, presents key quantitative data for comparison, and illustrates workflows and logical pathways using diagrams.

Critical Safety Precautions

Amine perchlorate salts are energetic materials and powerful oxidizers.[1] Perchloric acid and its salts can form highly reactive and potentially explosive mixtures with organic materials, reducing agents, and finely powdered metals.[2] Anhydrous perchloric acid, which can be formed under strong dehydrating conditions, is particularly unstable and presents a serious explosion hazard.[3]

Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear a full set of PPE, including chemical-resistant gloves (neoprene or PVC), a lab coat, and chemical splash goggles with a face shield.[4]

-

Ventilation: All work with perchloric acid and its salts must be conducted in a specialized perchloric acid fume hood equipped with a wash-down system to prevent the accumulation of explosive perchlorate residues.[3]

-

Isolation: Keep perchlorates isolated from all organic materials (wood, paper, cotton, oils, grease), strong dehydrating agents (like concentrated sulfuric acid), and reducing agents.[2][4]

-

Heating: Never heat perchloric acid with an open flame or in an oil bath.[4] When heated, perchloric acid becomes a strong oxidizing agent.[3]

-

Spill Management: In case of a spill, evacuate the area, remove ignition sources, and cover the spill with an inert absorbent material like dry sand or soda ash before placing it in a designated hazardous waste container.[2]

-

Storage: Store amine perchlorate salts in their original containers within compatible secondary containment (glass or porcelain trays) in a cool, well-ventilated area away from combustibles.[4]

Synthesis of Amine Perchlorate Salts

The most common method for synthesizing amine perchlorate salts is through the direct acid-base neutralization of an amine with perchloric acid.[1][5] The reaction is typically exothermic and requires careful temperature control. The general reaction is:

R₃N + HClO₄ → [R₃NH]⁺[ClO₄]⁻

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis and purification of an amine perchlorate salt.

Caption: General workflow for amine perchlorate salt synthesis.

Experimental Protocol: Synthesis of a Primary Amine Salt (Methylammonium Perchlorate)

This protocol is adapted from the synthesis of Methylammonium Perchlorate (MAP).[5]

-

Preparation: Prepare a 24% (m/v) aqueous solution of methylamine. In a separate beaker, place a measured amount of 71% (m/m) perchloric acid. Place the perchloric acid beaker in an ice bath to cool.

-

Neutralization: Slowly add the aqueous methylamine solution dropwise to the stirred, cold perchloric acid. The addition must be slow to control the exothermic reaction and maintain a low temperature. A slight excess of the amine solution should be added to ensure no unreacted perchloric acid remains, which can be confirmed by the faint smell of the amine.[4]

-

Crystallization: Gently heat the resulting solution to reduce its volume and drive off excess volatile amine. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the white crystals by vacuum filtration.

-

Purification: Wash the collected crystals with a small amount of cold ethanol to remove impurities. Recrystallize the product from ethanol or 2-propanol for higher purity.[5]

-

Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Experimental Protocol: Synthesis of a Secondary/Tertiary Amine Salt

This protocol can be adapted for secondary (e.g., dimethylamine) or tertiary (e.g., trimethylamine) amines.[4][6]

-

Preparation: Use a 40% aqueous solution of the desired amine (e.g., dimethylamine).[4] In a separate beaker, prepare a dilute solution of perchloric acid (e.g., 30%). Place the amine solution in an ice bath.

-

Neutralization: Slowly add the perchloric acid solution to the stirred, cold amine solution until the mixture is neutralized. Maintain a slight excess of the amine to ensure complete reaction of the acid.

-

Isolation: Gently evaporate the water from the solution in a warm, dry, dust-free environment (e.g., on a warming plate at ~40 °C) over several days until a solid crystalline product is obtained.[4]

-

Purification: Break up the resulting solid. For higher purity, the salt can be recrystallized from an appropriate solvent like ethanol.

-

Drying: Dry the final product thoroughly in a vacuum desiccator.

Characterization of Amine Perchlorate Salts

A combination of spectroscopic, thermal, and structural analysis techniques is required for the comprehensive characterization of amine perchlorate salts.

Characterization Workflow

The following diagram illustrates a standard workflow for characterizing newly synthesized amine perchlorate salts.

Caption: Workflow for the characterization of amine perchlorate salts.

Key Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands include N-H stretching in the amine cation (around 3100-3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and strong, broad absorptions from the perchlorate anion (ClO₄⁻), typically around 1100 cm⁻¹ and 625 cm⁻¹.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic cation's structure. The spectra are typically run in a deuterated solvent like D₂O.[7]

-

X-Ray Diffraction (XRD): Single-crystal XRD provides the definitive molecular and crystal structure, including bond lengths and angles.[7] Powder XRD is used to confirm the phase purity of the bulk sample.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine melting points, phase transitions, and decomposition temperatures (T_decomp), which appear as exothermic events.[2][10] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, revealing the decomposition profile of the salt.[10]

-

Impact and Friction Sensitivity: For energetic materials, these tests are crucial for safety and performance assessment. Impact sensitivity is often reported as an H₅₀ value, the height from which a standard weight has a 50% probability of causing a detonation upon impact.[11][12] Friction sensitivity is reported as the probability of explosion under a specified load and pendulum angle.[11]

Data Presentation

The following tables summarize key quantitative data for ammonium perchlorate and its methyl-substituted derivatives.

Table 1: Thermal Properties of Amine Perchlorate Salts

| Compound Name | Formula | Type | Decomposition Temp (°C) |

| Ammonium Perchlorate | NH₄ClO₄ | - | ~200 (onset), 400+ (main)[1][13] |

| Methylammonium Perchlorate | [CH₃NH₃]⁺[ClO₄]⁻ | Primary | ~338 (explodes)[2][10] |

| Dimethylammonium Perchlorate | [(CH₃)₂NH₂]⁺[ClO₄]⁻ | Secondary | ~313 (DTA peak)[2] |

| Trimethylammonium Perchlorate | [(CH₃)₃NH]⁺[ClO₄]⁻ | Tertiary | ~298 (DTA peak)[2] |

| Tetramethylammonium Perchlorate | [(CH₃)₄N]⁺[ClO₄]⁻ | Quaternary | >300[6] |

Note: Decomposition temperatures can vary significantly with heating rate and experimental conditions. The trend for methyl-substituted ammonium perchlorates shows decreasing thermal stability with increasing substitution.[2]

Table 2: Sensitivity and Physical Properties

| Compound Name | Impact Sensitivity (H₅₀, cm) | Density (g/cm³) | Key FTIR Peaks (cm⁻¹) (Perchlorate Anion) |

| Ammonium Perchlorate | 27[12] | 1.95[1] | ~1085 (ν₃), ~625 (ν₄)[9][14] |

| Methylammonium Perchlorate | More sensitive than AP[2] | - | ~1080 (ν₃), ~620 (ν₄)[10] |

| Dimethylammonium Perchlorate | - | - | - |

| Trimethylammonium Perchlorate | - | - | - |

Note: H₅₀ values are highly dependent on the test apparatus and sample preparation. A lower H₅₀ value indicates greater sensitivity.[15]

Logical Relationships: Thermal Decomposition Pathway

Amine perchlorates, when heated, undergo complex decomposition reactions that lead to the formation of various gaseous products. The process generally involves an initial proton transfer step, followed by the decomposition of perchloric acid and subsequent oxidation of the organic fragments.

Caption: Conceptual pathway for thermal decomposition.

References

- 1. Ammonium perchlorate - Wikipedia [en.wikipedia.org]

- 2. akjournals.com [akjournals.com]

- 3. TRIMETHYLAMMONIUM PERCHLORATE | 15576-35-9 [chemicalbook.com]

- 4. Sciencemadness Discussion Board - dimethylammonium perchlorate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Tetramethylammonium perchlorate - Wikipedia [en.wikipedia.org]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ammonium perchlorate [webbook.nist.gov]

- 10. akjournals.com [akjournals.com]

- 11. Bioinspired Fabrication of an Insensitive Ammonium Perchlorate Core–Shell Composite with Polydopamine Coating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. webbook.nist.gov [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

Thermal Stability of N-Methylmethanamine Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-Methylmethanamine Perchlorate, also known as dimethylammonium perchlorate. Due to the limited availability of specific thermal analysis data for N-Methylmethanamine Perchlorate in publicly accessible literature, this guide utilizes data from the closely related and structurally similar compound, methylammonium perchlorate, as a primary reference. This approach provides valuable insights into the expected thermal behavior of N-Methylmethanamine Perchlorate. The information presented herein is intended for research and development purposes and should be used in conjunction with rigorous experimental verification and safety protocols.

Introduction to N-Methylmethanamine Perchlorate

N-Methylmethanamine perchlorate is an organic salt belonging to the family of alkylammonium perchlorates. These compounds are of significant interest in various fields, including energetic materials and as potential reagents in chemical synthesis. The presence of the perchlorate anion, a powerful oxidizer, bonded to an organic cation, which acts as a fuel, renders these materials highly energetic and necessitates a thorough understanding of their thermal stability to ensure safe handling and application. Organic perchlorates are known to be sensitive to heat, friction, and impact, and can undergo rapid, exothermic decomposition.[1]

Thermal Decomposition Characteristics

The thermal decomposition of alkylammonium perchlorates is a complex process that can be initiated by heat. The primary decomposition pathway is believed to involve a proton transfer from the ammonium cation to the perchlorate anion, forming the corresponding amine and perchloric acid.[2] The subsequent decomposition of perchloric acid and its reaction with the organic components can lead to a rapid release of energy.

Quantitative Thermal Analysis Data

The following table summarizes the thermal decomposition data for methylammonium perchlorate, which serves as a surrogate for N-Methylmethanamine Perchlorate. These values were obtained using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).

| Parameter | Value | Method | Reference |

| Crystallographic Transitions | 48 °C and 178 °C | DTA | [2] |

| Melting Point | 255 °C | DTA | [2] |

| Decomposition Temperature | ~330 °C | DTA | [2] |

| Explosion Temperature | 338 °C | Not Specified | [2] |

Note: This data is for methylammonium perchlorate and should be considered indicative for N-Methylmethanamine Perchlorate.

A study on a related ammonium perchlorate-based molecular perovskite, (H₂dabco)[NH₄(ClO₄)₃] (DAP), provides further insight into the thermal decomposition profile that can be expected for such materials when analyzed by modern thermal analysis techniques.

| Parameter | Value | Method | Reference |

| Decomposition Onset Temperature | 292.7 °C | TGA | [1] |

| Decomposition End Temperature | 402.6 °C | TGA | [1] |

| Mass Loss | 94.7% | TGA | [1] |

| Exothermic Peak Temperature | 381.8 °C | DSC | [1] |

Note: This data is for (H₂dabco)[NH₄(ClO₄)₃] and illustrates a typical thermal decomposition profile for an organic ammonium perchlorate.

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of alkylammonium perchlorates, based on established procedures for related compounds.

Synthesis of N-Methylmethanamine Perchlorate

A common method for the preparation of alkylammonium perchlorates involves the neutralization of perchloric acid with the corresponding amine.

Materials:

-

N-Methylmethanamine (dimethylamine), aqueous solution

-

Perchloric acid (HClO₄), 70% aqueous solution

-

Deionized water

-

pH indicator (e.g., methyl red) or pH meter

Procedure:

-

An aqueous solution of N-Methylmethanamine is prepared in a reaction vessel equipped with a magnetic stirrer and placed in an ice bath to manage the exothermic nature of the reaction.

-

A stoichiometric amount of a diluted solution of 70% perchloric acid is slowly added dropwise to the stirred amine solution.

-

The pH of the solution is monitored throughout the addition. The addition of perchloric acid is stopped when the solution reaches neutrality (pH ~7).

-

The resulting solution is then concentrated by evaporation of water under reduced pressure or by gentle heating.

-

The solid N-Methylmethanamine perchlorate is collected by filtration and dried in a desiccator over a suitable drying agent.

Caution: This synthesis should be performed in a fume hood with appropriate personal protective equipment, including safety glasses, a face shield, and acid-resistant gloves. Perchloric acid is a strong oxidizer and can form explosive mixtures with organic materials.

Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Instrument: A calibrated Differential Scanning Calorimeter.

Procedure:

-

A small sample (typically 1-5 mg) of N-Methylmethanamine Perchlorate is accurately weighed into an aluminum crucible.

-

The crucible is hermetically sealed or, for energetic materials, a pinhole lid is often used to allow for the release of gaseous decomposition products.

-

The sample is placed in the DSC furnace alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) over a specified temperature range (e.g., 30 °C to 500 °C).

-

The heat flow to or from the sample is recorded as a function of temperature, revealing endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.

Instrument: A calibrated Thermogravimetric Analyzer.

Procedure:

-

A small sample (typically 5-10 mg) of N-Methylmethanamine Perchlorate is placed in a tared TGA crucible (e.g., alumina or platinum).

-

The crucible is placed on the TGA balance.

-

The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) over a specified temperature range.

-

The mass of the sample is continuously recorded as a function of temperature, allowing for the determination of decomposition onset temperatures and the extent of mass loss.

Visualizations

The following diagrams illustrate the conceptual thermal decomposition pathway and a typical experimental workflow for the thermal analysis of N-Methylmethanamine Perchlorate.

Caption: Conceptual pathway for the thermal decomposition of N-Methylmethanamine Perchlorate.

Caption: Experimental workflow for assessing the thermal stability of N-Methylmethanamine Perchlorate.

Hazards and Safety Precautions

N-Methylmethanamine perchlorate is an energetic material and must be handled with extreme caution. The primary hazards are associated with its potential to explode or deflagrate upon initiation by heat, friction, or impact.

Key Hazards:

-

Explosive: Organic perchlorates are sensitive explosives.

-

Oxidizer: The perchlorate ion is a strong oxidizing agent and can form flammable or explosive mixtures with organic materials, reducing agents, and powdered metals.

-

Toxicity: While specific toxicity data for N-Methylmethanamine perchlorate is limited, perchlorates, in general, can interfere with iodide uptake by the thyroid gland. The decomposition products can also be toxic and corrosive.

Safety Precautions:

-

Handling: Always handle with non-sparking tools. Avoid friction and impact. Work in a designated area, away from flammable materials.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves.

-

Storage: Store in small quantities in a cool, dry, well-ventilated area, segregated from incompatible materials.

-

Scale: Work with the smallest possible quantities of the material.

-

Emergency Procedures: Have appropriate emergency procedures and equipment in place, including a safety shield and fire extinguishing media suitable for reactive materials (e.g., copious amounts of water to cool and dilute).

This guide provides a foundational understanding of the thermal stability of N-Methylmethanamine Perchlorate. It is imperative that all work with this and related materials be conducted by trained personnel in a properly equipped laboratory, following a thorough hazard analysis and with all necessary safety precautions in place.

References

The Solubility of N-Methylmethanamine Perchlorate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmethanamine perchlorate, also known as dimethylammonium perchlorate, is an organic salt with potential applications in various fields, including as an energetic material. A thorough understanding of its solubility in organic solvents is critical for its synthesis, purification, handling, and formulation. This technical guide provides a comprehensive overview of the available solubility data for N-methylmethanamine perchlorate and related compounds in organic solvents. Due to a lack of specific quantitative data for dimethylammonium perchlorate in publicly accessible literature, this guide also presents qualitative solubility information for the closely related analogue, methylammonium perchlorate, and quantitative data for ammonium perchlorate to provide valuable context. Furthermore, a detailed experimental protocol for determining the solubility of organic salts is provided, along with a logical workflow diagram.

Introduction

N-Methylmethanamine perchlorate ([(CH₃)₂NH₂]ClO₄) is the salt formed from the reaction of dimethylamine (N-methylmethanamine) and perchloric acid. Its properties, particularly its solubility, are of significant interest for applications where its energetic nature is utilized. The solubility of a compound dictates the choice of solvents for reaction media, crystallization, and formulation, directly impacting purity, yield, and performance. This guide aims to collate and present the known solubility characteristics of this compound and its analogues.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for N-Methylmethanamine perchlorate in organic solvents. However, qualitative data for the closely related methylammonium perchlorate and quantitative data for ammonium perchlorate are available and presented below for comparative purposes.

Qualitative Solubility of Methylammonium Perchlorate

Methylammonium perchlorate, the mono-methylated analogue, exhibits a range of solubilities in various organic solvents. This information can serve as a preliminary guide for solvent selection for dimethylammonium perchlorate, though experimental verification is essential.

Table 1: Qualitative Solubility of Methylammonium Perchlorate [1]

| Solvent Class | Solubility Description | Specific Solvents |

| Protic Solvents | Moderately to Very Soluble | Water, Methanol, Ethanol, 2-Propanol |

| Polar Aprotic Solvents | Moderately to Very Soluble | Acetonitrile, Dimethylformamide (DMF), Dimethylsulfoxide (DMSO) |

| Esters | Slightly to Very Slightly Soluble | Methyl acetate, Ethyl acetate, Butyl acetate |

| Ketones | Slightly Soluble | 2-Butanone (MEK) |

| Ethers | Slightly Soluble to Insoluble | 1,4-Dioxane, Diethyl ether, Diisopropyl ether |

| Hydrocarbons | Insoluble | Aliphatic and Aromatic hydrocarbons |

| Chlorinated Hydrocarbons | Insoluble | Chlorinated hydrocarbons |

| Carboxylic Acids | Very Slightly Soluble | Acetic acid |

Quantitative Solubility of Ammonium Perchlorate

Ammonium perchlorate provides a baseline for the solubility of a simple perchlorate salt without organic cations. The presence of the methyl groups in dimethylammonium perchlorate is expected to increase its solubility in organic solvents compared to ammonium perchlorate.

Table 2: Quantitative Solubility of Ammonium Perchlorate in Select Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g solvent) |

| Methanol | 6.862 |

| Ethanol | 1.907 |

| Propanol | 0.387 |

| Acetone | 2.260 |

| Ethyl Acetate | 0.032 |

Note: Data extracted from a table comparing solubilities of various alkali metal and ammonium perchlorates.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of an organic salt like N-methylmethanamine perchlorate in an organic solvent, based on the equilibrium concentration method.[2][3]

Materials and Equipment

-

N-Methylmethanamine perchlorate (solute)

-

Organic solvent of interest (e.g., methanol, acetonitrile, DMF)

-

Analytical balance

-

Temperature-controlled shaker or agitator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or conductivity) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph).

Procedure

-

Sample Preparation: Add an excess amount of N-methylmethanamine perchlorate to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[2][3]

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the withdrawn sample using a syringe filter to remove any suspended microcrystals.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the working range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or other suitable analytical method to determine the concentration of N-methylmethanamine perchlorate.

-

Calculation: Calculate the solubility of N-methylmethanamine perchlorate in the solvent at the specified temperature, expressed in units such as g/100 mL, g/100 g, or mol/L.

Visualization of Experimental Workflow

The logical workflow for determining the solubility of N-Methylmethanamine perchlorate is depicted in the following diagram.

Caption: Workflow for determining the solubility of N-Methylmethanamine perchlorate.

Conclusion

References

The Hygroscopic Nature of Perchloric Acid Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of perchloric acid solutions. Understanding and controlling the water content in these solutions is critical for ensuring experimental accuracy, maintaining reagent stability, and ensuring safety in laboratory and industrial settings. This document presents quantitative data on the equilibrium between perchloric acid solutions and atmospheric moisture, details the experimental protocols for measuring hygroscopicity, and outlines the key relationships governing this behavior.

Introduction to the Hygroscopicity of Perchloric Acid

Perchloric acid (HClO₄) is a strong mineral acid that is widely used as a reagent in various chemical and pharmaceutical applications. Concentrated solutions of perchloric acid are notably hygroscopic, meaning they readily absorb moisture from the surrounding atmosphere.[1][2] This property can lead to unintentional dilution of the acid, which can significantly impact reaction kinetics, product purity, and the overall reproducibility of experimental results. The commercially available azeotropic mixture, which contains approximately 72.5% perchloric acid by weight, is a stable formulation under ambient conditions.[2][3] However, even this concentrated form will absorb atmospheric water if not stored in a tightly sealed container. The hygroscopic nature of perchloric acid is driven by the strong affinity of the perchlorate anion and the hydronium ion for water molecules, forming various hydrates.[3]

Quantitative Data on the Hygroscopic Behavior of Perchloric Acid Solutions

The hygroscopic nature of a solution is fundamentally related to its water activity, which is a measure of the escaping tendency of water from the solution compared to pure water. At equilibrium, the water activity of the solution is equal to the relative humidity (RH) of the surrounding atmosphere. A lower water activity in the solution will result in the absorption of water from an environment with a higher relative humidity.

The following tables summarize the quantitative relationship between the concentration of perchloric acid solutions and the equilibrium relative humidity at 25°C. This data is derived from the vapor pressure measurements of aqueous perchloric acid solutions.

Table 1: Vapor Pressure of Aqueous Perchloric Acid Solutions at 25°C

| Molality of HClO₄ (mol/kg) | Weight % HClO₄ | Vapor Pressure of Solution (mm Hg) |

| 0.1 | 1.00 | 23.69 |

| 0.5 | 4.80 | 23.42 |

| 1.0 | 9.13 | 22.94 |

| 2.0 | 16.74 | 21.62 |

| 3.0 | 23.11 | 19.95 |

| 4.0 | 28.57 | 18.06 |

| 5.0 | 33.33 | 16.05 |

| 6.0 | 37.50 | 14.04 |

| 8.0 | 44.44 | 10.32 |

| 10.0 | 50.00 | 7.37 |

| 12.0 | 54.54 | 5.23 |

Data sourced from Pearce, J. N., & Nelson, A. F. (1932). The Vapor Pressures of Aqueous Solutions of Perchloric Acid at 25°. Proceedings of the Iowa Academy of Science, 39(1), 133.

Table 2: Equilibrium Relative Humidity vs. Perchloric Acid Concentration at 25°C

This table is derived from the data in Table 1, where Equilibrium Relative Humidity (%) is calculated as: (Vapor Pressure of Solution / Vapor Pressure of Pure Water) x 100. The vapor pressure of pure water at 25°C is approximately 23.76 mm Hg.

| Weight % HClO₄ | Equilibrium Relative Humidity (%) |

| 1.00 | 99.7 |

| 4.80 | 98.6 |

| 9.13 | 96.5 |

| 16.74 | 91.0 |

| 23.11 | 84.0 |

| 28.57 | 76.0 |

| 33.33 | 67.5 |

| 37.50 | 59.1 |

| 44.44 | 43.4 |

| 50.00 | 31.0 |

| 54.54 | 22.0 |

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the water content and hygroscopic properties of perchloric acid solutions is essential for quality control and research purposes. The following are detailed methodologies for two common experimental approaches.

Isopiestic Method (Gravimetric)

The isopiestic method is a highly accurate technique for determining the water activity of a solution by allowing it to come to vapor pressure equilibrium with a reference solution of known water activity.

Objective: To determine the equilibrium concentration of a perchloric acid solution at a specific relative humidity.

Materials:

-

Isopiestic chamber (a sealed desiccator with a metal block to ensure thermal equilibrium)

-

Small, shallow sample cups (e.g., made of glass or platinum)

-

Analytical balance (accurate to at least 0.1 mg)

-

Perchloric acid solution of known initial concentration

-

Reference salt solutions to maintain a constant relative humidity (e.g., saturated solutions of NaCl, KCl, etc.)

-

Constant temperature bath or incubator

Procedure:

-

Preparation of the Isopiestic Chamber: Place a saturated solution of a reference salt at the bottom of the isopiestic chamber to maintain a constant relative humidity. The chamber should be placed in a constant temperature bath set to the desired temperature (e.g., 25°C) and allowed to equilibrate.

-

Sample Preparation: Accurately weigh a sample of the perchloric acid solution into a pre-weighed, clean, and dry sample cup.

-

Equilibration: Place the sample cup containing the perchloric acid solution inside the isopiestic chamber. Ensure the chamber is hermetically sealed.

-

Monitoring: Periodically remove the sample cup from the chamber and quickly weigh it. The frequency of weighing will depend on the rate of water absorption or desorption.

-

Equilibrium Determination: Continue monitoring the weight of the sample until it becomes constant, indicating that the vapor pressure of the water in the perchloric acid solution has reached equilibrium with the vapor pressure of the reference solution.

-

Final Concentration Calculation: Once equilibrium is reached, the final concentration of the perchloric acid solution can be determined from the final weight of the solution and the initial weight of the anhydrous perchloric acid.

Karl Fischer Titration

Karl Fischer (KF) titration is a widely used method for the quantitative determination of water content in a variety of samples, including strong acids.

Objective: To determine the precise water content of a perchloric acid solution.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Karl Fischer reagents (titrant and solvent)

-

A suitable solvent, which may require buffering for strong acids (e.g., methanol with the addition of a buffer like imidazole).

-

Gastight syringes for sample injection

-

Analytical balance

Procedure:

-

Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

-

Solvent Preparation: Add the appropriate solvent to the titration vessel. For strong acids like perchloric acid, a buffering agent should be added to the solvent to neutralize the acid and prevent interference with the Karl Fischer reaction.

-

Blank Titration: Perform a blank titration on the solvent to determine any residual water content.

-

Sample Introduction: Accurately weigh a sample of the perchloric acid solution. Using a gastight syringe, inject a precise amount of the sample into the titration vessel.

-

Titration: Start the titration. The iodine in the Karl Fischer reagent will react stoichiometrically with the water in the sample. The endpoint is detected potentiometrically.

-

Calculation: The water content of the sample is calculated by the titrator software based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).

Visualization of the Hygroscopic Process

The following diagram illustrates the logical workflow for understanding and managing the hygroscopic nature of perchloric acid solutions in a laboratory setting.

Caption: Logical workflow of the hygroscopic behavior of perchloric acid solutions.

Conclusion and Recommendations

The hygroscopic nature of perchloric acid solutions is a critical factor to consider in their handling, storage, and application. Uncontrolled absorption of atmospheric moisture can lead to significant changes in concentration, thereby affecting experimental outcomes and potentially creating safety hazards, especially if dehydrating conditions lead to the formation of dangerously concentrated or anhydrous perchloric acid.

For researchers, scientists, and drug development professionals, it is imperative to:

-

Store perchloric acid solutions in tightly sealed, appropriate containers to minimize exposure to atmospheric moisture.

-

Accurately determine the concentration of perchloric acid solutions, especially for older stock or frequently opened bottles, using methods like titration before use in sensitive applications.

-

Consider the ambient humidity and temperature of the laboratory environment when working with open containers of concentrated perchloric acid for extended periods.

-

Avoid storing perchloric acid with strong dehydrating agents such as concentrated sulfuric acid or phosphorus pentoxide, as this can lead to the formation of unstable and explosive anhydrous perchloric acid.

By understanding the quantitative aspects of perchloric acid's hygroscopicity and implementing proper handling and storage protocols, the integrity and safety of work involving this important reagent can be ensured.

References

N-Methylmethanamine Perchlorate: A Technical Guide to Safe Handling and Procedures

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive, site-specific risk assessment and adherence to all applicable safety regulations. N-Methylmethanamine perchlorate is a hazardous material that should only be handled by trained personnel in a controlled laboratory environment.

Introduction

N-Methylmethanamine perchlorate, more commonly known as dimethylammonium perchlorate [(CH₃)₂NH₂ClO₄], is a potent energetic material belonging to the family of organic ammonium perchlorates. These compounds are of significant interest in the fields of explosives and propellant research due to their high energy content.[1] However, the same properties that make them valuable for research also render them exceptionally hazardous. Substitution of hydrogen atoms in ammonium perchlorate with methyl groups can increase its sensitivity, making it a more dangerous explosive.[2]

This guide provides an in-depth overview of the known safety, handling, and experimental protocols for dimethylammonium perchlorate to assist researchers in minimizing risks during its synthesis, characterization, and use.

Hazard Identification and Classification

Dimethylammonium perchlorate is a strong oxidizing agent and a sensitive explosive. Its primary hazards stem from its potential to undergo rapid, exothermic decomposition when subjected to heat, impact, or friction.[2]

Table 1: Hazard Classification Summary

| Hazard Class | Category | Description |

| Oxidizing Solids | Category 1 | May cause fire or explosion; strong oxidizer. |

| Explosives | Division 1.1 (Assumed) | Mass explosion hazard. Methyl-substituted ammonium perchlorates are known to be explosive.[2] |

| Eye Irritation | Category 2A | Causes serious eye irritation. |

| Skin Irritation | - | May cause skin irritation upon contact.[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to the thyroid gland through prolonged or repeated exposure via the perchlorate anion.[4] |

Physical, Chemical, and Sensitivity Properties

Detailed quantitative data on the sensitivity of dimethylammonium perchlorate is limited in publicly available literature. However, qualitative assessments and data from analogous compounds provide a clear indication of its hazardous nature.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Source |

| Chemical Formula | C₂H₈ClNO₄ | - |

| Molecular Weight | 145.54 g/mol | - |

| Appearance | White crystalline solid. | [5][6] |

| Hygroscopicity | Somewhat hygroscopic. | [5] |

Table 3: Stability and Sensitivity Data

| Parameter | Value / Description | Source |

| Thermal Stability | ||

| Decomposition Temperature | Decomposition temperature increases in the order: CH₃NH₃ClO₄ > (CH₃)₂NH₂ClO₄ > (CH₃)₃NHClO₄. | [2] |

| DTA Exotherm | Exhibits a strong exotherm upon decomposition. A related compound, methylammonium perchlorate, shows a second exotherm attributed to the decomposition of ammonium perchlorate formed as an intermediate. | [2][7] |

| Impact Sensitivity | ||

| Qualitative Assessment | Considered highly sensitive. Methyl-substituted ammonium perchlorates are noted to be more sensitive to impact than ammonium perchlorate. | [2][8] |

| Friction Sensitivity | ||

| Qualitative Assessment | Considered sensitive. Contaminated materials may be particularly sensitive to friction. | [9] |

Safe Handling and Storage

Extreme caution is paramount when handling dimethylammonium perchlorate. All operations should be conducted in a designated hazardous materials area.

Engineering Controls & Handling Procedures

-

Fume Hood: Always handle the compound within a chemical fume hood to control potential exposure to dust and decomposition products.[10]

-

Blast Shield: The use of a portable blast shield is mandatory for all operations, including synthesis, transfer, and analysis.[10][11]

-

Static Control: Work surfaces and equipment should be grounded to prevent static discharge. Avoid working with the material in low-humidity environments.[10]

-

Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[12][13]

-

Quantity Limitation: Work with the smallest quantity of material necessary for the experiment.

-

Contamination: Avoid contact with incompatible materials. Contaminated perchlorates can be significantly more sensitive.[9]

Storage Requirements

Proper storage is critical to prevent accidental detonation.

-

Location: Store in a cool, dry, and well-ventilated area specifically designated for explosive materials.[10][14]

-

Containers: Use tightly sealed, compatible containers.[10]

-

Segregation: Store separately from all incompatible materials. An explosion-proof cabinet is recommended.[10]

Table 4: Incompatible Materials

| Class | Examples |

| Combustible Materials | Wood, paper, oils, grease, solvents, clothing[9][14] |

| Reducing Agents | Sulfur, powdered metals (aluminum, magnesium), hydrides[10][15] |

| Strong Acids | Sulfuric acid, nitric acid[10][16] |

| Organic Materials | Any organic compound, especially when finely divided[9][15] |

| Other | Heat, shock, friction, sparks, open flames[12][17] |

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to protect against thermal, chemical, and explosive hazards.

-

Body: A flame-resistant lab coat is mandatory.[10] Consider a chemical-resistant apron for splash protection.

-

Hands: Use chemical-resistant gloves such as nitrile or neoprene.[9][11] Leather or cotton gloves are prohibited as they can become sensitized if contaminated.[9]

-

Eyes/Face: Chemical safety goggles and a full-face shield are required.[10][12]

-

Respiratory: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95) should be used.[18]

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel must be trained on these procedures before working with the material.

Spills

-

Evacuate: Notify all personnel in the immediate area and evacuate.[11]

-

Control Ignition Sources: Eliminate any nearby sources of ignition.

-

Cleanup (Trained Personnel Only):

-

Do NOT dry sweep, as this can create dust and friction.[13]

-

Use a wet method or an electrically protected/intrinsically safe vacuum cleaner.[11][18]

-

Collect spill into a suitable, labeled container for hazardous waste disposal.[11][12]

-

Ensure the spill does not come into contact with incompatible materials during cleanup.[18]

-

Fire

-

Minor Fire: For a very small fire not directly involving the perchlorate, a dry chemical extinguisher may be used.[18]

-

Major Fire / Material Involved: DO NOT FIGHT THE FIRE.[6] The risk of explosion is extremely high. Activate the fire alarm, evacuate the area immediately, and notify emergency responders of the material involved.[18] Fight fire remotely if possible.[6]

Personal Exposure

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[14][19]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][19]

Experimental Protocols

The following protocols are adapted from literature and must be preceded by a thorough, experiment-specific risk assessment.

Protocol: Synthesis of Dimethylammonium Perchlorate

This procedure is based on the neutralization of dimethylamine with perchloric acid.[5][7]

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Perchloric acid (e.g., 70%)

-

Deionized water

-

Ethanol

-

Ice bath

Methodology:

-

PREPARATION: Don all required PPE (flame-resistant lab coat, gloves, face shield, goggles) and set up a portable blast shield in a fume hood.

-

DILUTION: Carefully dilute the required amount of 70% perchloric acid by slowly adding it to a beaker of cold deionized water in an ice bath. Warning: Always add acid to water.

-

NEUTRALIZATION: While stirring vigorously and maintaining the reaction temperature below 10°C in the ice bath, slowly add the dimethylamine solution dropwise to the diluted perchloric acid.[20] Monitor the pH to ensure a slight excess of dimethylamine remains to avoid residual acid.[5]

-

CONCENTRATION: Gently heat the resulting solution on a water bath (do not use a hot plate) to evaporate most of the water and excess dimethylamine. Do not allow the solution to evaporate to dryness on the heat source.

-

CRYSTALLIZATION: Allow the concentrated solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization. An ethanol/water mixture can be used for recrystallization if higher purity is needed.[7]

-

ISOLATION: Collect the resulting white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

-

DRYING: Dry the product in a vacuum desiccator at room temperature. Warning: Do not oven-dry, as this can lead to detonation. The material is somewhat hygroscopic and should be stored immediately in a sealed container upon drying.[5]

Protocol: Thermal Stability Analysis

This protocol describes a general method for characterization using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).[1][7]

Methodology:

-

INSTRUMENT SETUP: Calibrate the DTA/TGA instrument according to the manufacturer's specifications.

-

SAMPLE PREPARATION: Behind a blast shield, carefully weigh a small amount of the sample (typically 1-5 mg) into an appropriate sample pan (e.g., aluminum).

-

ANALYSIS: Place the sample in the instrument. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min).

-

DATA COLLECTION: Record the heat flow (DTA) and mass change (TGA) as a function of temperature. The onset of the major exothermic peak in the DTA curve indicates the decomposition temperature.

-

POST-ANALYSIS: After the instrument has cooled, carefully remove and dispose of the sample residue as hazardous waste.

Toxicological Information

The primary toxicological concern with dimethylammonium perchlorate is the perchlorate anion (ClO₄⁻).

-

Mechanism of Action: Perchlorate is known to competitively inhibit iodide uptake by the sodium-iodide symporter in the thyroid gland.[21] This disruption can lead to decreased thyroid hormone production.

-

Human Health Effects: While harmful effects on thyroid function from large doses of perchlorate have been proven, the effects of low-level environmental exposure are still under investigation.[21] The EPA has set a chronic oral reference dose (RfD) for perchlorate at 0.0007 mg/kg/day.[22]

-

Acute Exposure: Short-term exposure to high concentrations of perchlorate salts may cause irritation to the eyes, skin, and respiratory tract.[22]

-

Data Gaps: The specific toxicological properties of dimethylammonium perchlorate have not been fully investigated.[14] The assessment is based on the known hazards of the perchlorate anion.

Conclusion

N-Methylmethanamine (dimethylammonium) perchlorate is a highly hazardous energetic material that demands stringent safety protocols. Its sensitivity to heat, shock, and friction requires the use of specialized engineering controls, comprehensive personal protective equipment, and meticulously planned experimental procedures. All personnel must be fully aware of the risks and trained in emergency response before undertaking any work with this compound. Adherence to the guidelines outlined in this document can help mitigate the significant risks associated with its handling and use in a research setting.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. akjournals.com [akjournals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - dimethylammonium perchlorate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. akjournals.com [akjournals.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. ampac.us [ampac.us]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. uwm.edu [uwm.edu]

- 12. studylib.net [studylib.net]

- 13. Ammonium Perchlorate: Safety and Handling Guidelines [onlinesafetytrainer.com]

- 14. fishersci.com [fishersci.com]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 17. aldebaransistemas.com [aldebaransistemas.com]

- 18. ammonium-perchlorate.com [ammonium-perchlorate.com]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. researchgate.net [researchgate.net]

- 21. Perchlorate - properties, toxicity and human health effects: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Methodological & Application

Application Notes and Protocols: N-Methylmethanamine Perchlorate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Methylmethanamine perchlorate, also known as dimethylammonium perchlorate, in organic synthesis. The information is compiled from various sources to assist researchers in understanding its preparation and application.

Caution: Perchlorate salts are energetic materials and can be explosive. All handling of these compounds should be performed with extreme caution in a controlled laboratory setting by trained personnel using appropriate personal protective equipment.

I. Synthesis of N-Methylmethanamine Perchlorate

N-Methylmethanamine perchlorate is typically synthesized through the acid-base neutralization of dimethylamine with perchloric acid. This method is straightforward and provides the salt in good yield.

Experimental Protocol: Synthesis of N-Methylmethanamine Perchlorate

This protocol is adapted from general knowledge of acid-base neutralization reactions involving perchloric acid.

Objective: To synthesize N-Methylmethanamine perchlorate from dimethylamine and perchloric acid.

Materials:

-

Dimethylamine solution (e.g., 40% in water)

-

Perchloric acid (e.g., 70% in water)

-

Deionized water

-

Ethanol (optional, for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH indicator paper or pH meter

-

Beaker or Erlenmeyer flask

-

Rotary evaporator or heating mantle with distillation setup

Procedure:

-

In a well-ventilated fume hood, place a beaker containing a solution of dimethylamine in water on a magnetic stirrer and cool it in an ice bath.

-

Slowly add a stoichiometric amount of perchloric acid dropwise to the cooled and stirring dimethylamine solution. Monitor the temperature to prevent excessive heat generation.

-

Continuously monitor the pH of the solution. The addition of perchloric acid is complete when the solution reaches a neutral pH. A slight excess of dimethylamine can be used to ensure no residual perchloric acid remains, which can be checked by the characteristic smell of the amine.

-

Once the neutralization is complete, the resulting solution of N-Methylmethanamine perchlorate can be concentrated by removing the solvent (water) under reduced pressure using a rotary evaporator. Gentle heating can be applied.

-

The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol, if necessary.

-

The purified crystals of N-Methylmethanamine perchlorate should be dried in a desiccator under vacuum.

Data Presentation:

| Reactant/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Concentration | Role |

| Dimethylamine | C₂H₇N | 45.08 | 40% in water | Base |

| Perchloric Acid | HClO₄ | 100.46 | 70% in water | Acid |

| Water | H₂O | 18.02 | - | Solvent |

| Ethanol | C₂H₅OH | 46.07 | - | Recrystallization Solvent |

Logical Relationship: Synthesis of N-Methylmethanamine Perchlorate

II. Application in the Synthesis of 1,3-Bis(dimethylamino)trimethinium Perchlorate

A significant application of N-Methylmethanamine perchlorate is in the synthesis of vinamidinium salts, such as 1,3-bis(dimethylamino)trimethinium perchlorate. These salts are valuable intermediates in the preparation of various heterocyclic compounds.[1]

Experimental Protocol: Synthesis of 1,3-Bis(dimethylamino)trimethinium Perchlorate

This protocol is based on a literature procedure where a formylation reaction is followed by treatment with dimethylamine and perchloric acid.[1]

Objective: To synthesize 1,3-bis(dimethylamino)trimethinium perchlorate from ethyl vinyl ether.

Materials:

-

Ethyl vinyl ether

-

(Chloromethylene)dimethylammonium chloride (Vilsmeier reagent precursor)

-

Dimethylformamide (DMF)

-

Oxalyl chloride or phosgene

-

Dimethylamine

-

70% Perchloric acid

-

Ethanol

-

Appropriate reaction flasks and glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Vilsmeier Reagent: In a suitable reaction vessel under an inert atmosphere, prepare (chloromethylene)dimethylammonium chloride by reacting dimethylformamide (DMF) with oxalyl chloride or phosgene.

-

Formylation: React ethyl vinyl ether with the prepared (chloromethylene)dimethylammonium chloride.

-

Amination and Salt Formation: Treat the reaction mixture successively with dimethylamine and then with 70% perchloric acid.

-

Isolation and Purification: The resulting 1,3-bis(dimethylamino)trimethinium perchlorate precipitates and can be isolated by filtration. The crude product can be purified by recrystallization from ethanol. The final product is obtained in high yield.[1]

Data Presentation:

| Starting Material/Reagent | Role | Product | Yield | Reference |

| Ethyl vinyl ether | Substrate | 1,3-Bis(dimethylamino)trimethinium perchlorate | High | [1] |

| (Chloromethylene)dimethylammonium chloride | Formylating agent | [1] | ||

| Dimethylamine | Nucleophile | [1] | ||

| 70% Perchloric acid | Counter-ion source and catalyst | [1] |

Reaction Pathway: Synthesis of 1,3-Bis(dimethylamino)trimethinium Perchlorate

III. Other Potential Applications

While detailed protocols are not widely available, the literature suggests other potential applications for N-Methylmethanamine perchlorate and related compounds in organic synthesis:

-

Quaternary Anilinium Salt Formation: Alkyl perchlorates react with N,N-dimethylanilines to yield quaternary anilinium perchlorates. This suggests that N-Methylmethanamine perchlorate could potentially be involved in or be a product of similar reactions.

-

Reactions involving Vilsmeier-Haack type reagents: The structural similarity of the dimethylaminium cation to components of the Vilsmeier-Haack reagent suggests potential, though not explicitly documented, applications in formylation or related reactions, possibly as a catalyst or reagent source.

Further research is required to explore and develop detailed protocols for these potential applications.

References

N-Methylmethanamine Perchlorate as a Catalyst: Information Not Currently Available in Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals a lack of documented applications for N-Methylmethanamine perchlorate, also known as dimethylammonium perchlorate, as a catalyst in chemical reactions. Despite a thorough search for its use in synthetic protocols and catalytic processes, no specific examples or detailed experimental data could be retrieved.

N-Methylmethanamine, more commonly known as dimethylamine, is a secondary amine. Its perchlorate salt, dimethylammonium perchlorate, would be an ammonium salt. While various ammonium salts find applications in catalysis, there is no specific information available in the searched literature detailing the catalytic activity of dimethylammonium perchlorate.

The search for information on related compounds, such as methyl perchlorate, highlights its properties as a potent and hazardous alkylating agent rather than a catalyst for general chemical transformations. Literature concerning other perchlorate salts often focuses on their role as oxidizers, particularly in the context of propellants, or as electrolytes. The catalytic applications of perchlorates are generally limited to specific metal perchlorate salts acting as Lewis acids.

Due to the absence of published research on the catalytic use of N-Methylmethanamine perchlorate, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations of reaction pathways or workflows.

Researchers, scientists, and drug development professionals interested in novel catalytic systems are encouraged to consult primary chemical literature for validated and characterized catalysts. Should N-Methylmethanamine perchlorate be explored for its catalytic potential in the future, it would represent a novel area of investigation. However, extreme caution is advised due to the potential energetic and hazardous nature of perchlorate-containing compounds.

Application Notes and Protocols for the Quantification of Perchlorate

Introduction

Perchlorate (ClO₄⁻) is a persistent environmental contaminant found in water, soil, and food sources. It originates from both natural processes and anthropogenic activities, including the manufacturing of rocket propellants, fireworks, and fertilizers. Due to its potential to interfere with iodide uptake by the thyroid gland, the accurate and sensitive quantification of perchlorate is crucial for public health monitoring, environmental remediation, and ensuring the safety of food and drug products. This document provides detailed application notes and protocols for three primary analytical methods used for perchlorate quantification: Ion Chromatography with Conductivity Detection (IC-CD), Liquid Chromatography/Ion Chromatography with Tandem Mass Spectrometry (LC-MS/MS or IC-MS/MS), and Spectrophotometry.

Method 1: Ion Chromatography with Suppressed Conductivity Detection (IC-CD)

Application Note

Ion Chromatography with Suppressed Conductivity Detection is a widely used technique for the analysis of anions, including perchlorate, in aqueous samples. As outlined in U.S. EPA Method 314.0, this method involves injecting a water sample into an ion chromatograph where perchlorate is separated from other anions on an analytical column.[1] After separation, a suppressor device reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte.[1][2] The concentration of perchlorate is then measured by a conductivity detector.[1]

While robust, this method can be susceptible to interferences from high concentrations of common anions like chloride, sulfate, and carbonate, which can destabilize the baseline and affect peak integration.[1][3] To mitigate this, sample conductivity should be measured prior to analysis.[3] If the laboratory-defined Matrix Conductivity Threshold (MCT) is exceeded, sample dilution or pretreatment with matrix elimination cartridges (e.g., Dionex OnGuard) is necessary to remove interfering ions.[3][4]

Quantitative Data

| Parameter | Value | Matrix | Reference |

| Method Detection Limit (MDL) | 0.53 µg/L | Reagent Water | [2] |

| Method Detection Limit (MDL) | 0.10 µg/L | High-Ionic-Strength Water (with pretreatment) | [4] |

| Minimum Reporting Level (MRL) | 4.0 µg/L | Drinking Water | [2][5] |

| Applicable Concentration Range | 4 - 400 µg/L | Drinking Water | [1] |

| Laboratory Fortified Blank Recovery | 85 - 115% | Reagent Water | [1] |

| Laboratory Fortified Matrix Recovery | 80 - 120% | Sample Matrix | [1] |

Experimental Workflow Diagram

Caption: Workflow for Perchlorate Analysis by IC-CD (EPA Method 314.0).

Protocol: Perchlorate in Drinking Water by IC-CD (Based on EPA Method 314.0)

-

Instrumentation:

-

Reagents and Standards:

-

Reagent Water: Deionized water, Type I grade (18 MΩ-cm or better).[5]

-

Eluent: 50 mM Sodium Hydroxide (NaOH). Prepare from a 50% w/w NaOH solution.[7]

-

Stock Standard (1000 mg/L): Purchase a certified standard or dissolve 0.1231 g of sodium perchlorate (NaClO₄) in reagent water and dilute to 100 mL. Store at 4°C.[4]

-

Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1, 2, 5, 10, 25, 50 µg/L).[8]

-

-

Sample Preparation:

-

Collect samples in clean plastic or glass bottles. No chemical preservation is required.[1]

-

Measure the specific conductivity of each sample using a calibrated conductivity meter.[3]

-

If sample conductivity exceeds the pre-determined Matrix Conductivity Threshold (MCT), either dilute the sample with reagent water or use matrix elimination cartridges (e.g., Dionex OnGuard Ba/Ag/H) to remove interfering anions like sulfate, chloride, and carbonate.[4][5]

-

Filter all samples, blanks, and standards through a 0.45 µm syringe filter before analysis.[3]

-

-

IC-CD Analysis:

-

Set up the IC system with the appropriate columns and eluent. An example flow rate is 1.0-1.5 mL/min.[6][7]

-

Equilibrate the system by pumping eluent until a stable baseline is achieved (typically <5 nS/min drift).[3]

-

Calibrate the instrument by analyzing the series of working standards. The calibration curve should have a correlation coefficient (r²) of ≥0.995.

-

Inject a 1.0 mL volume of the prepared sample into the ion chromatograph.[3]

-

Identify and quantify the perchlorate peak based on its retention time compared to the calibration standards.

-

-

Quality Control:

-

Analyze a Laboratory Reagent Blank (LRB) to ensure no system contamination.

-

Run a Laboratory Fortified Blank (LFB) with a known concentration of perchlorate (e.g., 25 µg/L) to verify accuracy. Recovery should be within 85-115%.[1][6]

-

Analyze a Laboratory Fortified Matrix (LFM) sample to assess matrix effects. Recovery should be within 80-120%.[1]

-

Method 2: Liquid/Ion Chromatography with Tandem Mass Spectrometry (LC-MS/MS & IC-MS/MS)

Application Note

Coupling chromatography with tandem mass spectrometry offers superior selectivity and sensitivity for perchlorate quantification, making it the preferred method for complex matrices and low-level detection.[9] U.S. EPA Methods 331.0 (LC-MS/MS) and 332.0 (IC-MS/MS) are standard procedures for drinking water analysis.[9] These methods utilize electrospray ionization (ESI) in negative mode.[10]

Quantification is typically performed using Multiple Reaction Monitoring (MRM), which monitors the transition of the perchlorate precursor ion (m/z 99 for ³⁵ClO₄⁻) to a specific product ion (m/z 83 for ³⁵ClO₃⁻).[10][11] A secondary transition for the ³⁷Cl isotope (m/z 101 to m/z 85) is used for confirmation. The consistent isotopic ratio of ³⁵Cl/³⁷Cl provides unambiguous identification and helps to distinguish perchlorate from isobaric interferences like sulfate (H³⁴SO₄⁻), which can also produce a 99 > 83 transition.[11][12] The use of an isotopically labeled internal standard, such as ¹⁸O₄-perchlorate (¹⁸O-ClO₄⁻), is required to correct for matrix effects and variations in instrument response.[9][10]

Quantitative Data

| Parameter | Value | Method | Matrix | Reference |

| Method Detection Limit (MDL) | <0.1 µg/L | LC-MS/MS | Drinking Water | [11] |

| Limit of Quantification (LOQ) | 0.2 µg/L | LC-MS/MS | Drinking Water | [11] |

| Method Detection Limit (MDL) | 0.005–0.008 µg/L | EPA 331.0 (LC-MS/MS) | Drinking Water | [9][13] |

| Minimum Reporting Level (MRL) | 0.022–0.056 µg/L | EPA 331.0 (LC-MS/MS) | Drinking Water | [9][13] |

| Method Detection Limit (MDL) | 0.004 µg/L | EPA 332.0 (IC-MS/MS) | Reagent Water | [12] |

| Limit of Quantification (LOQ) | 1.0 µg/kg (ppb) | IC-MS/MS | Fruits & Vegetables | [10] |

| Limit of Quantification (LOQ) | 3.0 µg/L (ppb) | IC-MS/MS | Milk | [10] |

Experimental Workflow Diagram

Caption: Workflow for Perchlorate Analysis by LC-MS/MS or IC-MS/MS.

Protocol: Perchlorate in Water and Food by LC-MS/MS

-

Instrumentation:

-

Reagents and Standards:

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Reagent Water (Type I).

-

Eluent: Volatile buffers compatible with MS are used, such as ammonium bicarbonate.[11]

-

Extraction Solution (for food): 1% acetic acid in water.[10]

-

Perchlorate Standard (Native): Certified 1000 mg/L stock solution.

-

Internal Standard (IS): ¹⁸O₄-labeled perchlorate stock solution.

-

-

Sample Preparation:

-

For Water Samples: Add the internal standard directly to a known volume of the sample. No further preparation is typically needed unless high dissolved solids are present.[11]

-

For Food Samples (e.g., fruits, vegetables):

-

Filter the final sample extract through a 0.2 µm PTFE syringe filter before analysis.[10]

-

-

LC-MS/MS Analysis:

-

Set the ESI source to negative ion mode.

-